8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Benzenesulfonyl)-1,4-dioxaspiro[45]dec-7-ene is a chemical compound characterized by a spirocyclic structure containing a benzenesulfonyl group
Vorbereitungsmethoden
The synthesis of 8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene typically involves the reaction of benzenesulfonyl chloride with a suitable spirocyclic precursor. One common method involves the use of a base-mediated coupling reaction, where benzenesulfonyl azides react with proline derivatives to form the desired sulfonamide . The reaction conditions often include the use of a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, and a solvent like 1,2-dichloroethane .
Analyse Chemischer Reaktionen
8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity . The spirocyclic structure provides additional stability and specificity in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene include other benzenesulfonyl derivatives and spirocyclic sulfonamides. These compounds share some chemical properties but differ in their specific structures and reactivity. For example:
8-(Benzenesulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but includes an azaspiro moiety.
Benzenesulfonyl azides: These compounds are used as intermediates in the synthesis of various sulfonamides.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the benzenesulfonyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
81841-89-6 |
---|---|
Molekularformel |
C14H16O4S |
Molekulargewicht |
280.34 g/mol |
IUPAC-Name |
8-(benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C14H16O4S/c15-19(16,12-4-2-1-3-5-12)13-6-8-14(9-7-13)17-10-11-18-14/h1-6H,7-11H2 |
InChI-Schlüssel |
IWFLOYPQJGPUBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC=C1S(=O)(=O)C3=CC=CC=C3)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.